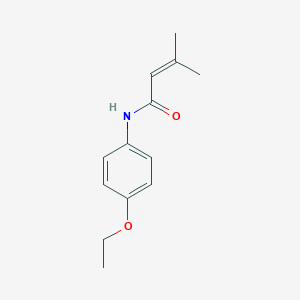
1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
Descripción general
Descripción
“1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine” is a derivative of piperazine . Piperazines have been described as ‘failed pharmaceuticals’, as some had been evaluated as potential therapeutic agents by pharmaceutical companies but never brought to the market . One piperazine that has been commonly used as NPS is 1-benzylpiperazine (BZP) though other piperazine derivatives have also been reported .
Aplicaciones Científicas De Investigación
Calcium-Channel Antagonist Activity : Certain 1,4-dihydropyridine derivatives, similar in structure to 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, have shown potential as calcium-channel antagonists, indicating possible therapeutic applications in cardiovascular diseases (Linden et al., 2011).
PARP-1 Inhibition : A study highlighted that the 4-phenyl-1,2,3,6-tetrahydropyridine fragment, closely related to the compound , significantly improves the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair. This suggests its utility in designing potent PARP-1 inhibitors (Ishida et al., 2005).
Analgesic and Hyperglycemic Activity : N-[(Phenylcarbonyl)amino]-1,2,3,6-tetrahydropyridines, structurally similar to the compound , exhibited potent analgesic activity and some of them showed significant hyperglycemic effects, suggesting their potential in pain management and glucose regulation (Yeung et al., 1982).
Antiviral and Organic Synthesis Applications : 1-Benzyl-3-hydroxy-1,2,3,6-tetrahydropyridines, related to the compound, have been proposed as multipurpose synthons for fine organic synthesis and potential antiviral compounds (Grishina et al., 2005).
Anti-inflammatory Agents : Some N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines, which share a structural similarity with the compound, have shown potential as anti-inflammatory agents, indicating possible applications in treating inflammatory conditions (Rao et al., 1995).
Monoamine Oxidase B Interaction : Studies have explored the interaction of similar tetrahydropyridine derivatives with monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. This suggests potential applications in studying and treating neurological disorders (Sablin et al., 1994).
Propiedades
IUPAC Name |
1-benzyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN/c19-18-8-6-16(7-9-18)17-10-12-20(13-11-17)14-15-4-2-1-3-5-15/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRJZCQEHKIWCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435008 | |
| Record name | 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
163630-89-5 | |
| Record name | 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)

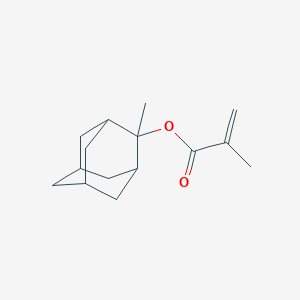
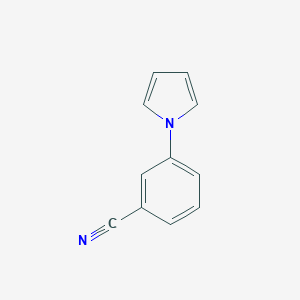
![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)

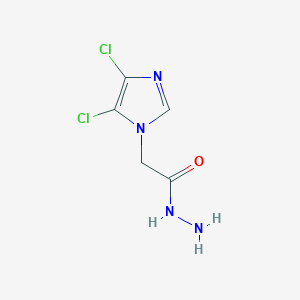


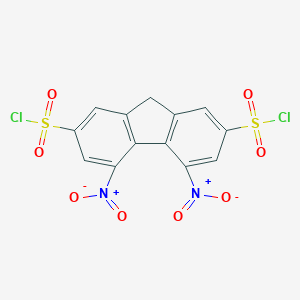
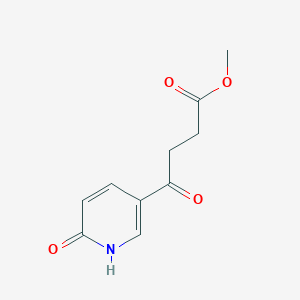
![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)
![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)
